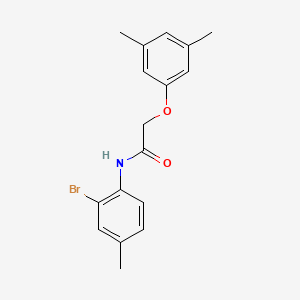

![molecular formula C19H22O5 B5521230 异丙基[(4-甲基-6-氧代-7,8,9,10-四氢-6H-苯并[c]色烯-3-基)氧基]乙酸酯](/img/structure/B5521230.png)

异丙基[(4-甲基-6-氧代-7,8,9,10-四氢-6H-苯并[c]色烯-3-基)氧基]乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of chemicals characterized by their chromene backbone, which is a common feature in various organic compounds with significant biological and chemical properties. While the specific compound "isopropyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate" has not been extensively studied, related compounds provide insights into its potential characteristics and behaviors.

Synthesis Analysis

The synthesis of related chromene derivatives typically involves cyclization reactions and the use of specific reagents to introduce the isopropyl and acetate groups. For example, the cyclization of α,α'-bis(substituted-benzylidene)cyclohexanones with 4-hydroxycoumarin under reflux conditions in acetic acid has been reported to yield chromeno[4,3-b]chromen-6-ones derivatives, which share a structural resemblance with the target compound (Mahdavinia & Peikarporsan, 2013).

Molecular Structure Analysis

Single crystal X-ray analysis has played a crucial role in determining the molecular structure of chromene derivatives, providing insights into their crystallographic characteristics, such as space groups, atom positions, and intermolecular interactions. These analyses reveal the complex networks of hydrogen bonding and other non-covalent interactions stabilizing the crystal structure of chromene compounds (Srinivasan et al., 2012).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, including nucleophilic substitutions and Michael addition reactions, which can be utilized to introduce functional groups or modify the compound's structure. These reactions are critical for the synthesis of novel compounds with potential biological activities or for further structural modifications (Shaterian & Oveisi, 2011).

科学研究应用

保护效应和合成应用

心脏保护潜力: 一项研究探讨了(E)-N'-(1-(3-氧代-3H-苯并[f]色烯-2-基)亚乙基)苯甲酰肼对大鼠心脏重塑和心肌梗死的保护作用。该化合物表现出有效的血管紧张素转换酶抑制作用和心脏功能标志物的显着改善,表明其作为抗凝剂在预防急性心肌梗死血栓形成中的潜力 (Khdhiri Emna 等人,2020 年).

有机合成合成试剂: 异丙基、乙基和甲基 2-(2-苯并噻唑基亚磺酰基)乙酸酯已被确定为亚磺酰基-Knoevenagel 反应的有用试剂。这些反应产生 4-羟基烯丙-2-烯酸酯,这是生物活性天然产物中的关键结构,也是手性化合物合成的有价值的构建模块 (Zhenjun Du 等人,2012 年).

化学保护活性: 研究了异丙基-2-(1,3-二噻环-2-亚烷基)-2[N-(4-甲基-2-噻唑+ ++-2-基)氨基甲酰基]乙酸酯 (YH439) 对致癌物苯并[a]芘的化学保护活性。它表现出剂量依赖性的 DNA 结合和诱变保护,表明其作为化学预防剂的潜力 (Y. Surh 等人,1996 年).

晶体结构分析和抗菌活性

晶体结构分析: 异构 2-(2,4,4-三甲基-3,4-二氢-2H-苯并[h]色烯-2-基)-1-萘基乙酸酯及其类似物的晶体结构已被表征,提供了对其分子排列和相互作用的见解。此分析对于了解这些化合物的性质和反应性至关重要 (B. R. Srinivasan 等人,2012 年).

抗菌潜力: 合成了新型 N'-[(1)-亚乙基]-2-(6-甲基-2-氧代-2H-色烯-4-基)乙酰肼衍生物并评估了它们的抗菌活性。其中一些化合物对各种细菌菌株表现出潜在的抑制作用,表明它们与开发新的抗菌剂有关 (A. Mishra 等人,2014 年).

安全和危害

属性

IUPAC Name |

propan-2-yl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c1-11(2)23-17(20)10-22-16-9-8-14-13-6-4-5-7-15(13)19(21)24-18(14)12(16)3/h8-9,11H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSKYYMNZSSOIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)

![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)

![2-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5521167.png)

![7-(4-chlorophenyl)[1,3]thiazolo[2,3-i]purine](/img/structure/B5521184.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5521187.png)

![5-{[(4aS*,7aR*)-4-isobutyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-pyridinamine](/img/structure/B5521191.png)

![3-[5-(4-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5521198.png)

![4-(2-fluorophenoxy)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5521206.png)

![N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5521227.png)

![N-(3,5-dimethylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5521237.png)

![N-[3-(acetylamino)phenyl]-2-(4-bromophenyl)acetamide](/img/structure/B5521248.png)